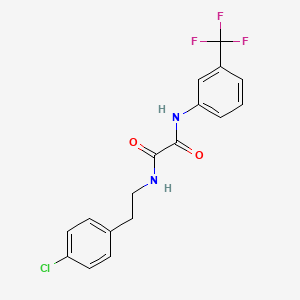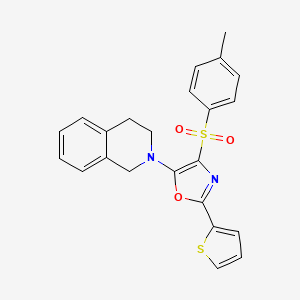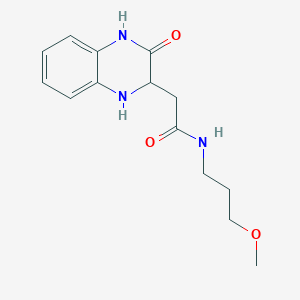![molecular formula C7H9FO2 B2690553 3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2092075-80-2](/img/structure/B2690553.png)
3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular formula C7H9FO2 . It has an average mass of 144.144 Da and a monoisotopic mass of 144.058655 Da .
Synthesis Analysis
The synthesis of this compound involves a decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . The process also includes a scale-up synthesis of 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is characterized by a bicyclic framework with a fluoromethyl group attached to one of the bridgehead carbons and a carboxylic acid group attached to the other .
Aplicaciones Científicas De Investigación
Molecular Rods
Bicyclo[1.1.1]pentane (BCP) derivatives, including 3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid, have been used in materials science as molecular rods .
Molecular Rotors
BCP derivatives have also been used as molecular rotors. These are molecules that rotate or spin on an axis and can be used in various scientific applications .
Supramolecular Linker Units
BCP derivatives have been used as supramolecular linker units. These are used to connect two or more molecules together in a larger supramolecular structure .
Liquid Crystals
BCP derivatives have found applications in the creation of liquid crystals. These are substances that have properties between those of conventional liquids and those of solid crystals .
FRET Sensors
BCP derivatives have been used in the development of Förster Resonance Energy Transfer (FRET) sensors. These are used to monitor biological activities in various research applications .
Metal–Organic Frameworks
BCP derivatives have been used in the construction of metal–organic frameworks. These are compounds consisting of metal ions or clusters coordinated to organic ligands .
Bioisosteres in Drug Discovery
The BCP motif, including 3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid, has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups and mono-substituted/1,4-disubstituted arenes . This means it can replace these groups in a molecule without significantly changing the molecule’s activity.
Mimetics for Ortho/Meta-Substituted Arenes
1,2-Difunctionalized BCPs, potentially including 3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid, have been used as mimetics for ortho/meta-substituted arenes . This means they can replace these groups in a molecule, potentially altering the molecule’s properties in a beneficial way.
Propiedades
IUPAC Name |
3-(fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO2/c8-4-6-1-7(2-6,3-6)5(9)10/h1-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKSDNWMDURBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
CAS RN |
2092075-80-2 |
Source


|
| Record name | 3-(fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-anthracen-9-ylmethylideneamino]-2-(benzimidazol-1-yl)acetamide](/img/structure/B2690470.png)

![4-benzoyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2690475.png)
![2-{[6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2690476.png)

![N~3~-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2690481.png)

![5-isopropyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2690484.png)


![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2690488.png)
![3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2690491.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2690492.png)
![2-{2-[(2-Methoxypropyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2690493.png)